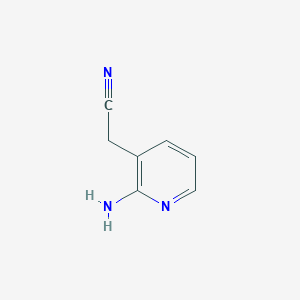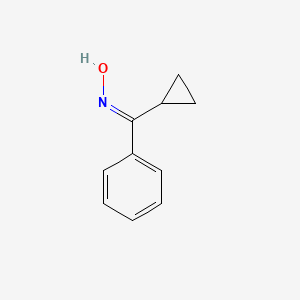
(E)-cyclopropyl(phenyl)methanone oxime
Vue d'ensemble
Description
Oximes are highly bioactive molecules with versatile uses in the medical sector . They are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . Oximes can be found in nature in plants and animals, but they are also obtained by chemical synthesis .
Synthesis Analysis
Oxime esters, which include compounds like “(E)-cyclopropyl(phenyl)methanone oxime”, can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
Molecular Structure Analysis
The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), versus only one H-bond acceptor present in carbonyl groups . This feature, together with the high polarity of oxime groups, may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .
Chemical Reactions Analysis
Oxime derivatives show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . It has been shown that the oxime esters in cyclization reactions act as both internal oxidants and a precursor which participates in the framework of the final product .
Applications De Recherche Scientifique
Synthesis and Combinatorial Scaffold Applications
(E)-cyclopropyl(phenyl)methanone oxime is a compound that has been explored in various scientific research contexts, particularly in the synthesis of complex organic molecules and as a scaffold in combinatorial chemistry. One notable application is in the synthesis of ciproxifan, a histamine H3-receptor antagonist, where cyclopropyl phenyl methanone derivatives serve as key intermediates. The synthesis process has been optimized to include reactions like SNAr for acylated fluoroaromatics, demonstrating the compound's utility in creating pharmacologically relevant molecules without the need for chromatographic purification steps, resulting in good yields (Stark, 2000).
Another significant application is found in the development of resin-bound cyclopropyl phenyl methanones as combinatorial scaffolds. These scaffolds have been utilized for the generation of a diverse array of structurally varied alicyclic compounds, showcasing the adaptability of this compound derivatives in combinatorial chemistry to produce a wide range of molecules with potential therapeutic applications. This efficient and high-yielding one-pot synthesis method underscores the compound's value in medicinal chemistry and drug discovery processes (Grover et al., 2004).
Antimicrobial and Antitubercular Agent Synthesis
Research has also focused on synthesizing and evaluating phenyl cyclopropyl methanone derivatives as antimicrobial and antitubercular agents. For example, an efficient synthesis of aryloxyphenyl cyclopropyl methanones has been reported, leading to the discovery of new classes of anti-mycobacterial agents. These compounds have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains, highlighting the potential of this compound derivatives in addressing challenging infectious diseases (Dwivedi et al., 2005).
Furthermore, the optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols, derived from cyclopropyl phenyl methanones, has led to compounds with promising minimum inhibitory concentrations (MICs) against M. tuberculosis. These findings not only demonstrate the compound's utility in developing antitubercular therapies but also provide insights into the structure-activity relationships that can guide the design of more effective antimicrobial agents (Bisht et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
(NE)-N-[cyclopropyl(phenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNAYDOTXJROPF-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=N\O)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



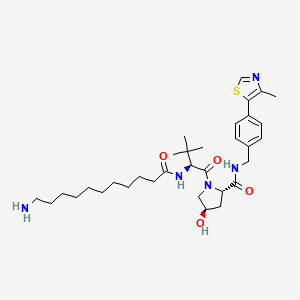
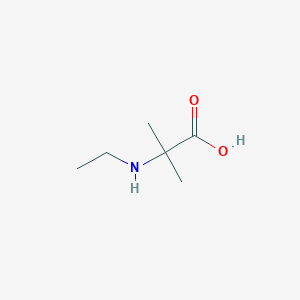
![[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B3118202.png)
![2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3118217.png)
![2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3118222.png)
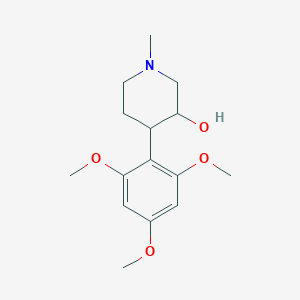
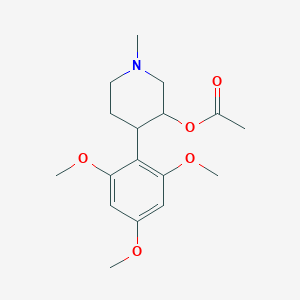
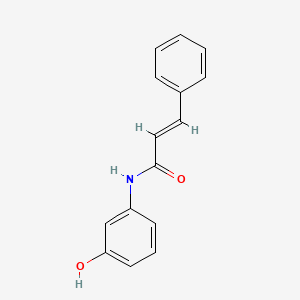
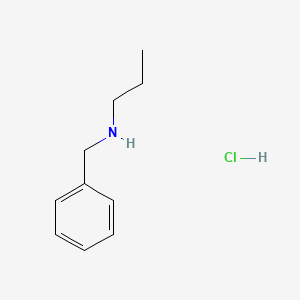

![2-methyl-6H-benzo[c][1]benzoxepin-11-one](/img/structure/B3118266.png)
